molecular formula C13H17NO3 B14727348 Ethyl 4-(acetylamino)-2,6-dimethylbenzoate CAS No. 5414-93-7

Ethyl 4-(acetylamino)-2,6-dimethylbenzoate

Cat. No.: B14727348
CAS No.: 5414-93-7
M. Wt: 235.28 g/mol
InChI Key: JAMYNVNGMNMGRV-UHFFFAOYSA-N
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Description

Ethyl 4-(acetylamino)-2,6-dimethylbenzoate is an organic compound that belongs to the class of benzoates This compound is characterized by the presence of an ethyl ester group, an acetylamino group, and two methyl groups attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(acetylamino)-2,6-dimethylbenzoate typically involves a multi-step process. One common method includes the following steps:

    Alkylation: The starting material, 2,6-dimethylbenzoic acid, is first alkylated to introduce the ethyl ester group.

    Acetylation: The intermediate product is then acetylated to introduce the acetylamino group.

    Purification: The final product is purified through recrystallization or chromatography to obtain this compound with high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous-flow synthesis techniques to enhance efficiency and yield. These methods often utilize automated systems to control reaction conditions such as temperature, pressure, and reagent flow rates.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(acetylamino)-2,6-dimethylbenzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the acetylamino group to an amine group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ethyl ester group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.

Major Products

    Oxidation: Formation of quinones.

    Reduction: Formation of amines.

    Substitution: Formation of substituted benzoates.

Scientific Research Applications

Ethyl 4-(acetylamino)-2,6-dimethylbenzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 4-(acetylamino)-2,6-dimethylbenzoate involves its interaction with specific molecular targets. For instance, as a local anesthetic, it binds to sodium ion channels on nerve membranes, reducing the passage of sodium ions and thereby blocking nerve impulse conduction . This results in a loss of local sensation without affecting consciousness.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 4-aminobenzoate (Benzocaine): A well-known local anesthetic with a similar structure but lacks the acetylamino group.

    Procaine: Another local anesthetic with a similar mechanism of action but different substituents on the benzene ring.

    Tetracaine: A more potent local anesthetic with additional alkyl groups.

Uniqueness

Ethyl 4-(acetylamino)-2,6-dimethylbenzoate is unique due to the presence of both acetylamino and ethyl ester groups, which may confer distinct pharmacological properties and reactivity compared to its analogs.

Properties

CAS No.

5414-93-7

Molecular Formula

C13H17NO3

Molecular Weight

235.28 g/mol

IUPAC Name

ethyl 4-acetamido-2,6-dimethylbenzoate

InChI

InChI=1S/C13H17NO3/c1-5-17-13(16)12-8(2)6-11(7-9(12)3)14-10(4)15/h6-7H,5H2,1-4H3,(H,14,15)

InChI Key

JAMYNVNGMNMGRV-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C=C(C=C1C)NC(=O)C)C

Origin of Product

United States

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